molecular formula C9H9ClO3 B181877 3-(2-Chlorophenoxy)propionic acid CAS No. 7170-45-8

3-(2-Chlorophenoxy)propionic acid

Cat. No. B181877
CAS RN: 7170-45-8
M. Wt: 200.62 g/mol
InChI Key: UZFYWLRSVDZCSF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide . It is a white to off-white crystalline powder .


Molecular Structure Analysis

The molecular formula of 3-(2-Chlorophenoxy)propionic acid is C9H9ClO3 . The molecular weight is 200.62 . The IUPAC Standard InChI is InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

3-(2-Chlorophenoxy)propionic acid is a white to off-white crystalline powder . It has a melting point of 113-115 °C .

Scientific Research Applications

Herbicide Production

  • Field : Agriculture and Environmental Science
  • Application : “3-(2-Chlorophenoxy)propionic acid” is a chiral phenoxy acid used in the production of herbicides .
  • Method : The compound is typically synthesized in a laboratory setting and then applied to crops or other areas where weed control is necessary .
  • Results : The use of this compound as a herbicide can effectively control a variety of weed species, although the specific results can vary depending on the application method and environmental conditions .

Enantiomeric Resolution

  • Field : Analytical Chemistry
  • Application : “3-(2-Chlorophenoxy)propionic acid” has been used in studies involving enantiomeric resolution .
  • Method : Enantiomeric resolution of “3-(2-Chlorophenoxy)propionic acid” has been performed by electrokinetic chromatography using a cyclodextrin as chiral pseudophase (CD-EKC) .
  • Results : The results of these studies can provide valuable information about the chiral properties of the compound, which can be useful in various areas of research and development .

Safety And Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .

properties

IUPAC Name

3-(2-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFYWLRSVDZCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221923
Record name 3-(2-Chlorophenoxy)propionic acid
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)propionic acid

CAS RN

7170-45-8
Record name 3-(2-Chlorophenoxy)propanoic acid
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Record name 3-(2-Chlorophenoxy)propionic acid
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Record name 7170-45-8
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Record name 3-(2-Chlorophenoxy)propionic acid
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Record name 3-(2-chlorophenoxy)propionic acid
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Record name 3-(2-Chlorophenoxy)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MZ Hussein, N Hashim, AH Yahaya… - Journal of Experimental …, 2010 - Taylor & Francis
A new layered organic–inorganic nanohybrid material in which an agrochemical, 3(2-chlorophenoxy)propionate (CPPA) is encapsulated into Zn/Al-layered double hydroxide (LDH) …
Number of citations: 21 www.tandfonline.com
R Malhotra, TK Dey, S Dutta, S Basu… - Organic & Biomolecular …, 2014 - pubs.rsc.org
First regioselective ring opening of serine derived cyclic sulfamidate by hard nucleophiles like ArONa is developed, where β-elimination of serine sulfamidate ester by stronger …
Number of citations: 9 pubs.rsc.org

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